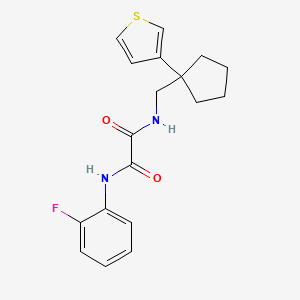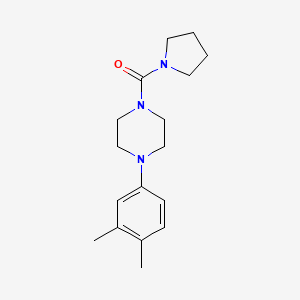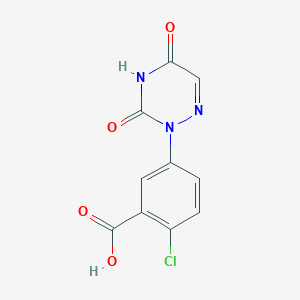
2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid
Vue d'ensemble
Description
2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid, commonly known as CDTBA, is an organic compound belonging to the class of benzoic acids. CDTBA is an important intermediate used in many synthetic processes and has a wide range of applications in the pharmaceutical and agricultural industries. It is also used as a corrosion inhibitor in the production of polymers, plastics, and resins. CDTBA is an important building block for the synthesis of various compounds and is used in various research studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Triazines are foundational in developing compounds with potential cardiogenetic activity through one-pot synthesis routes, indicating their role in cellular differentiation and therapeutic applications (Linder, Schnürch, & Mihovilovic, 2018).
- Research has also focused on the synthesis of triazine derivatives, exploring their structural dynamics and potential for forming supramolecular structures through hydrogen bonding, showcasing the compound's versatility in material science and nanochemistry applications (Thanigaimani, Khalib, Razak, Lavanya, & Balasubramani, 2013).
Material Science and Engineering
- Triazine derivatives have been utilized in the cyclopolymerization processes to create block and tristar copolymers, highlighting their significant potential in the development of new polymeric materials with specific structural and functional properties (Mayershofer, Nuyken, & Buchmeiser, 2006).
- Furthermore, the conversion of carboxy groups into triazine groups has been applied to the preparation of potential antifungal products, demonstrating the chemical flexibility and application in creating bioactive compounds (Oudir, Rigo, Hénichart, & Gautret, 2006).
Pharmacological Potential
- Anticancer studies on copper(II) and manganese(II) complexes with triazine derivatives highlight their potential therapeutic efficacy against various cancer cell lines, underscoring the biocompatibility and pharmacological relevance of these compounds (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).
Propriétés
IUPAC Name |
2-chloro-5-(3,5-dioxo-1,2,4-triazin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O4/c11-7-2-1-5(3-6(7)9(16)17)14-10(18)13-8(15)4-12-14/h1-4H,(H,16,17)(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVNHOUDKRXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)NC(=O)C=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

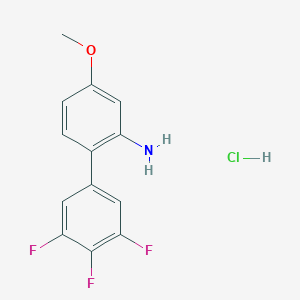
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)
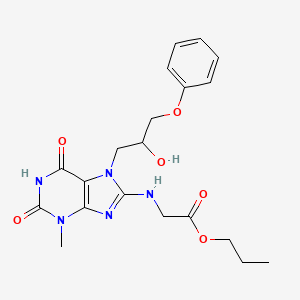
![[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737988.png)



![5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2737992.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)
